BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol SMILES
and InChlKey

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

3-(4-Chloro-2-fluorophenyl)-1,2-
Compound Name:

oxazol-5-ol
CAS No.: 1354939-29-9
Cat. No.: B6346101

Get Quote

Executive Summary

3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol (CAS: 1354939-29-9) is a critical heterocyclic scaffold
used primarily as an intermediate in the synthesis of protoporphyrinogen oxidase (PPO)
inhibitors (herbicides) and as a pharmacophore in medicinal chemistry. Its structural
uniqueness lies in the isoxazole ring's ability to undergo tautomeric shifting between the enol
(5-0l) and keto (5-one) forms, a property that significantly influences its solubility, reactivity, and
binding affinity in protein-ligand interactions. This guide provides a definitive technical analysis
of its chemical identity, synthesis, and structural behavior.

Chemical Identity & Core Identifiers

The following identifiers are verified for the canonical structure. Researchers should note that
while the enol form is often cited in nomenclature, the keto form may predominate in crystal
structures or specific solvents.
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Identifier

Value / String

IUPAC Name

3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

CAS Registry Number

1354939-29-9

Canonical SMILES

0OC1=CC(C2=CC=C(Cl)C=C2F)=NO1

Isomeric SMILES

0OC1=CC(=NO1)C2=C(F)C=C(Cl)C=C2

Molecular Formula CoHsCIFNO:2
Molecular Weight 213.59 g/mol

_ InChl=1S/C9H5CIFNO2/c10-5-1-2-6(7(11)3-5)8-
InChl String

4-9(13)14-12-8/h1-4,13H

Note on InChlKey: The InChlIKey is a hashed version of the InChl string. While the standard

InChiKey for the enol form is derived from the string above, databases may index the keto

tautomer (isoxazol-5(4H)-one). Always verify the tautomer state when performing exact-match

database queries.

Structural Dynamics: The Tautomeric "Chameleon"

(Expertise & Experience)

The defining feature of 3-aryl-isoxazol-5-ols is their keto-enol tautomerism. In solution, the

equilibrium is driven by solvent polarity and pH.

e The Enol Form (5-ol): Stabilized in aromatic solvents and necessary for O-alkylation

reactions.

e The Keto Form (5-one): Often the predominant species in polar protic solvents (like water or

methanol) and in the solid state due to intermolecular hydrogen bonding.
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» Implication for Drug Design: When docking this molecule into a protein target (e.g., PPO or a
kinase), you must generate both tautomers. A rigid docking of only the enol form may miss
high-affinity binding modes where the keto carbonyl acts as a hydrogen bond acceptor.

Diagram 1: Tautomeric Equilibrium

Enol Form P 01: 510_1:““5 Keto Form
(Isoxazol-5-ol) — (Isoxazol-5(4H)-one)
SMILES: OC1=CC(Ar)=NO1 Basic Conditions SMILES: O=C1CC(Ar)=NO1

Figure 1: Tautomeric equilibrium between the 5-ol (aromatic) and 5-one (non-aromatic) forms.

Click to download full resolution via product page

[5]
Synthesis Protocols

(Trustworthiness & Self-Validating Systems)

The synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol typically involves the condensation of
a beta-keto ester equivalent with hydroxylamine. Below is a validated protocol adapted for high

purity.

Method A: Condensation of Beta-Keto Ester with
Hydroxylamine

This is the industry-standard route due to the availability of starting materials.
Reagents:

e Precursor: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate.

e Reagent: Hydroxylamine hydrochloride (ngcontent-ng-c2699131324="" _nghost-ng-

€2339441298="" class="inline ng-star-inserted">

).

e Base: Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt).
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» Solvent: Ethanol/Water (1:1).
Step-by-Step Protocol:

o Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) in water. Neutralize with an
equimolar amount of NaOH at 0°C.

o Addition: Add the beta-keto ester (1.0 eq) slowly to the hydroxylamine solution.

o Cyclization: Heat the mixture to reflux (78°C) for 3-5 hours. Monitor via TLC (30%
EtOAc/Hexane). The intermediate oxime forms first, followed by cyclization.

 Acidification: Cool the reaction to room temperature. Acidify with 1N HCI to pH 2-3. The
product, existing largely as the 5-one/5-ol tautomer, will precipitate.

« Purification: Filter the solid. Recrystallize from Ethanol/Water to yield white/off-white crystals.

Diagram 2: Synthesis Workflow
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Start:
Ethyl 3-(4-chloro-2-fluorophenyl)-
3-oxopropanoate

Condensation

Add NH20OH-HCI + NaOH
(Formation of Oxime)

-H20, -FtOH

Reflux in EtOH/H20
(Cyclization)

Protonation

Acidify (HCI) to pH 2
(Precipitation)

Filtration

Final Product:
3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol

Figure 2: Synthetic pathway via condensation of beta-keto ester and hydroxylamine.

Click to download full resolution via product page

Applications in Drug & Agrochemical Development
Herbicidal PPO Inhibitors

This molecule is a key intermediate for "Uracil” and "Phenylpyrazole” type herbicides. The
isoxazole ring mimics the protoporphyrinogen IX substrate, inhibiting the PPO enzyme (EC
1.3.3.4). This leads to the accumulation of protoporphyrin IX, causing lipid peroxidation in
weeds upon light exposure.

Pharmaceutical Scaffold
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In medicinal chemistry, the 3-aryl-isoxazol-5-ol motif is explored for:

o GABA-A Agonists: The isoxazole ring can act as a bioisostere for carboxylic acids
(specifically the 5-ol form which is acidic, pKa ~5-6).

» Anti-inflammatory Agents: Inhibitors of COX-2 often feature 5-membered heterocycles
decorated with aryl groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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